molecular formula C12H19N3O2 B8011403 tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate

Cat. No.: B8011403
M. Wt: 237.30 g/mol
InChI Key: GKRHVUIWZWYGPP-UHFFFAOYSA-N
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Description

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate is an organic compound with the molecular formula C11H17N3O2. It is a white solid that is used primarily as an intermediate in organic synthesis. The compound is known for its stability and solubility in common organic solvents such as alcohols and esters. It is often used as a protecting group for amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of 2-aminomethyl-5-pyridinemethanol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyridine derivatives, while reduction can produce different amines .

Scientific Research Applications

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate: Known for its stability and solubility in organic solvents.

    This compound hydrochloride: Similar structure but with a hydrochloride group, making it more soluble in water.

    This compound acetate: Similar structure but with an acetate group, providing different solubility and reactivity properties[][8].

Uniqueness

This compound is unique due to its specific combination of stability, solubility, and reactivity. Its ability to act as a protecting group for amines makes it particularly valuable in organic synthesis, allowing for selective reactions and the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-[[5-(aminomethyl)pyridin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,6,8,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRHVUIWZWYGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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